3-(4-Methoxybenzyl)piperidine hydrochloride

CCR3 antagonist chemokine receptor 3-benzylpiperidine scaffold

CCR3 antagonist programs using 4-benzylpiperidine scaffolds often face 5-HT₂A off-target binding. 3-(4-Methoxybenzyl)piperidine hydrochloride (CAS 625454-21-9) solves this with regiospecific 3-substitution: • 3-Benzylpiperidine scaffold with proven CCR3 selectivity over 5-HT₂A (IC₅₀ < 5 nM) • Validated EED binder fragment (PDB 5U5K analog) for PRC2-targeted oncology • Hydrochloride salt (MW 241.76) ensures reproducible solubility vs. free base Supplied ≥97% purity with full analytical documentation. Standard global B2B shipping.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 625454-21-9
Cat. No. B1602377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxybenzyl)piperidine hydrochloride
CAS625454-21-9
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2CCCNC2.Cl
InChIInChI=1S/C13H19NO.ClH/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H
InChIKeyRHHZAZRBJHYYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxybenzyl)piperidine Hydrochloride: Chemical Identity & Profile


3-(4-Methoxybenzyl)piperidine hydrochloride (CAS 625454-21-9) is a substituted piperidine derivative featuring a 4-methoxybenzyl group attached at the 3-position of the piperidine ring, supplied as the hydrochloride salt [1]. The free base (CAS 136422-65-6) has the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol; the hydrochloride salt carries a molecular weight of 241.76 g/mol (C₁₃H₂₀ClNO) . This compound belongs to the benzylpiperidine class, a privileged scaffold in medicinal chemistry for targets including chemokine receptors, sigma receptors, and epigenetic regulatory proteins [2]. It is primarily utilized as a research intermediate, fragment-based screening building block, and synthetic scaffold for lead optimization programs in central nervous system and oncology drug discovery .

3-(4-Methoxybenzyl)piperidine Hydrochloride: Substitution Risks with Positional Isomers


The benzylpiperidine scaffold exhibits pronounced positional isomerism-dependent pharmacology: the position of the benzyl substituent on the piperidine ring (2-, 3-, or 4-position) dictates receptor subtype selectivity, binding affinity, and off-target profiles [1]. Specifically, the 3-benzylpiperidine scaffold confers improved selectivity for CCR3 over the serotonin 5-HT₂A receptor compared to the 4-benzylpiperidine scaffold, a finding that directly impacts chemokine-targeted drug discovery programs [1]. Furthermore, the hydrochloride salt form provides measurably different aqueous handling, solubility, and storage characteristics compared to the free base, making direct substitution of one form for the other unsuitable without reformulation . Positional isomers such as 2-(4-methoxybenzyl)piperidine and 4-(4-methoxybenzyl)piperidine possess distinct boiling points, LogP values, and chromatographic retention behaviors that preclude their use as drop-in replacements in validated analytical methods or synthetic protocols .

3-(4-Methoxybenzyl)piperidine Hydrochloride: Quantitative Evidence vs. Analogs


CCR3 Selectivity Advantage of 3-Benzylpiperidine Scaffold

The 3-benzylpiperidine scaffold, of which 3-(4-methoxybenzyl)piperidine is a direct derivative, demonstrates a well-documented selectivity advantage for CCR3 over the 5-HT₂A receptor compared to the 4-benzylpiperidine scaffold. In a systematic medicinal chemistry study, Varnes et al. demonstrated that simple conversion from a 4- to 3-benzylpiperidine core conferred improved selectivity for CCR3 over the serotonin 5-HT₂A receptor, yielding several 3-benzylpiperidine N-propylureas with CCR3 binding IC₅₀ values under 5 nM [1]. This selectivity switch is a scaffold-level property directly attributable to the 3-position substitution pattern, making the 3-substituted piperidine core the preferred starting point for CCR3 antagonist lead optimization [1].

CCR3 antagonist chemokine receptor 3-benzylpiperidine scaffold

3-Benzylpiperidine Fragment as EED Binder by X-Ray Crystallography

The 3-benzylpiperidine pharmacophore has been experimentally validated as an allosteric EED (Embryonic Ectoderm Development) binder through X-ray crystallography. The closely related analog 3-(3-methoxybenzyl)piperidine hydrochloride was co-crystallized with the EED subunit of the Polycomb Repressive Complex 2 (PRC2) at 2.33 Å resolution (PDB ID: 5U5K), revealing occupancy of the trimethyllysine pocket and allosteric inhibition of PRC2 methyltransferase activity [1]. The corresponding publication by Lingel et al. (J. Med. Chem. 2017) describes deconstruction of a complex screening hit to this fragment-sized 3-benzylpiperidine molecule, followed by structure-guided regrowth yielding compounds with submicromolar inhibition in functional assays and cellular activity [2]. 3-(4-Methoxybenzyl)piperidine hydrochloride is the para-methoxy positional isomer of the co-crystallized ligand; the conserved 3-benzylpiperidine core and the methoxy substituent provide a direct structural analogy for fragment elaboration or scaffold hopping in EED-targeted programs [1].

PRC2 inhibitor EED binder epigenetic methyltransferase fragment-based drug discovery

Hydrochloride Salt Handling and Solubility Advantages

3-(4-Methoxybenzyl)piperidine hydrochloride (MW 241.76 g/mol) is supplied as a crystalline solid with defined storage conditions (sealed in dry, 2-8°C) and purity specifications (≥96% to ≥97% across suppliers) . The hydrochloride salt form provides enhanced aqueous solubility compared to the free base (MW 205.30 g/mol, CAS 136422-65-6), which is an oil with a boiling point of 315.0°C and a LogP of 2.57 . Piperidine hydrochloride salts are generally water-soluble, whereas the corresponding free bases are typically insoluble or sparingly soluble in aqueous media at neutral pH . The free base form requires organic solvent handling and presents challenges for direct use in aqueous biochemical assays or physiological buffer systems, while the hydrochloride salt is directly compatible with aqueous dilution protocols .

hydrochloride salt aqueous solubility free base comparison laboratory handling

Boiling Point Differentiation from 4-Isomer for Purification

The 3-substituted positional isomer exhibits a boiling point of 315.0°C at 760 mmHg, which is 8.1°C lower than the 4-substituted isomer (4-(4-methoxybenzyl)piperidine, CAS 37581-26-3, BP 323.1°C at 760 mmHg) . The 2-substituted isomer (CAS 63587-60-0) has a boiling point of 311.4°C at 760 mmHg . This boiling point rank order (2-isomer < 3-isomer < 4-isomer) is consistent with the relative steric accessibility of the piperidine nitrogen for intermolecular hydrogen bonding, which influences vapor pressure and chromatographic retention behavior . These measurable differences in physical properties enable unambiguous identification and quantification of the correct positional isomer by GC or HPLC when working with isomeric mixtures or verifying purchased material identity .

boiling point positional isomer purification gas chromatography

LogP Difference from 2-Isomer for SAR and Chromatography

The free base form of the target compound has a computed LogP of 2.57 (Chemsrc) or 2.83 (ACD/Labs predicted), placing it in the optimal lipophilicity range (LogP 0-3) for passive membrane permeability in oral drug candidates . The 2-positional isomer (2-(4-methoxybenzyl)piperidine, CAS 63587-60-0) has a LogP of 2.71 (Chemsrc), representing a ΔLogP of +0.14 compared to the 3-isomer . The 4-positional isomer has a LogP of 2.57, identical to the 3-isomer within measurement precision . The 3-benzylpiperidine parent (des-methoxy, CAS 13603-25-3) has a LogP of 2.56, while the introduction of the para-methoxy group raises LogP to 2.57 — a modest +0.01 increment attributable to the electron-donating methoxy substituent . This LogP ranking establishes that the 3- and 4-isomers are lipophilicity-matched and would co-elute under many reverse-phase conditions, whereas the 2-isomer is measurably more lipophilic and requires distinct chromatographic method parameters for resolution .

LogP lipophilicity positional isomer reverse-phase chromatography

Multi-Supplier Availability and Purity Specifications

3-(4-Methoxybenzyl)piperidine hydrochloride is stocked by multiple independent suppliers with documented purity specifications: ≥96% (AKSci), ≥97% (ChemScene, Leyan), and 98% (MolCore, Hangzhou Huarong Pharm) . This multi-supplier landscape with purity ≥96% contrasts with less-common positional isomers such as 2-(4-methoxybenzyl)piperidine (typically 95% purity, fewer suppliers) . The availability of the hydrochloride salt with batch-certified purity from competing vendors enables price benchmarking, reduces single-supplier dependency, and provides analytical reference standards for identity confirmation (CAS 625454-21-9, MDL MFCD04113624) .

purity specification supply chain procurement quality control

3-(4-Methoxybenzyl)piperidine Hydrochloride: Top Research and Industrial Applications


CCR3 Antagonist Lead Optimization with 3-Benzylpiperidine

Medicinal chemistry teams developing oral CCR3 antagonists for asthma, allergic rhinitis, or eosinophilic inflammation should prioritize 3-substituted benzylpiperidine building blocks over 4-substituted analogs. As demonstrated by Varnes et al. (2004), the 3-benzylpiperidine scaffold provides improved selectivity for CCR3 over the serotonin 5-HT₂A receptor, with optimized N-propylurea derivatives achieving CCR3 binding IC₅₀ values under 5 nM [1]. 3-(4-Methoxybenzyl)piperidine hydrochloride serves as a key intermediate for introducing the 4-methoxybenzyl pharmacophore at the 3-position, enabling rapid SAR exploration through N-functionalization of the piperidine nitrogen. The para-methoxy substituent can be further elaborated or replaced to modulate potency, selectivity, and ADME properties.

PRC2 Epigenetic Inhibitor Discovery via EED Fragment Elaboration

Drug discovery programs targeting the PRC2 complex for oncology indications (e.g., diffuse large B-cell lymphoma, malignant rhabdoid tumors) can employ 3-(4-methoxybenzyl)piperidine hydrochloride as a fragment starting point for EED binder development. The co-crystal structure of the closely related 3-(3-methoxybenzyl)piperidine hydrochloride with EED (PDB 5U5K, 2.33 Å resolution) confirms that the 3-benzylpiperidine scaffold occupies the trimethyllysine pocket of EED and allosterically inhibits PRC2 methyltransferase activity [2]. Lingel et al. (J. Med. Chem. 2017) demonstrated that structure-guided regrowth from this fragment class yields compounds with submicromolar cellular activity [3]. The 4-methoxy variant enables direct exploration of para-substituent effects on EED binding affinity and pharmacokinetic properties without de novo core synthesis.

Pharmacophore Modeling: 3-Substituted Benzylpiperidine Reference

Computational chemistry and cheminformatics teams constructing pharmacophore models or performing virtual screening for benzylpiperidine-based targets can use 3-(4-methoxybenzyl)piperidine as a well-characterized physicochemical reference. The compound's LogP (2.57), boiling point (315.0°C), hydrogen bond donor count (1), hydrogen bond acceptor count (2), rotatable bond count (3), topological polar surface area (21.3 Ų), and zero Rule-of-5 violations define the physicochemical boundaries of the 3-substituted benzylpiperidine chemical space [4]. These parameters enable filtering of virtual libraries for compounds with drug-like properties while maintaining the 3-positional substitution pattern essential for CCR3 selectivity or EED binding.

Analytical QC: Positional Isomer Resolution by Chromatography

Analytical chemistry groups developing HPLC or GC methods for benzylpiperidine-based drug substances or intermediates can leverage the quantifiable boiling point differences between positional isomers for method optimization. The 8.1°C boiling point difference between the 3-isomer (315.0°C) and 4-isomer (323.1°C) provides a physical basis for GC separation method development . For reverse-phase HPLC, the 0.14 LogP unit difference between the 2-isomer (LogP 2.71) and 3-isomer (LogP 2.57) enables chromatographic resolution under optimized gradient conditions . The hydrochloride salt form (MW 241.76) vs. free base (MW 205.30) molecular weight distinction provides an orthogonal mass spectrometric confirmation point for identity testing.

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